BenchChemオンラインストアへようこそ!

2,4-Dihydroxy-1,6-naphthyridine

c-Met kinase inhibition scaffold hopping cancer therapeutics

2,4-Dihydroxy-1,6-naphthyridine (CAS 60058-17-5), also named 4-hydroxy-1,6-naphthyridin-2(1H)-one or 1,6-naphthyridine-2,4-diol, is a bicyclic heterocycle belonging to the 1,6-naphthyridine family. It is characterized by a tautomeric equilibrium between the di-hydroxy and keto-hydroxy forms, with the 4-hydroxy-1,6-naphthyridin-2(1H)-one tautomer predominating under physiological conditions.

Molecular Formula C8H6N2O2
Molecular Weight 162.15
CAS No. 60058-17-5
Cat. No. B1658206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxy-1,6-naphthyridine
CAS60058-17-5
Molecular FormulaC8H6N2O2
Molecular Weight162.15
Structural Identifiers
SMILESC1=CN=CC2=C1NC(=O)C=C2O
InChIInChI=1S/C8H6N2O2/c11-7-3-8(12)10-6-1-2-9-4-5(6)7/h1-4H,(H2,10,11,12)
InChIKeyCBNDBUJADLVUBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dihydroxy-1,6-naphthyridine (CAS 60058-17-5): Core Scaffold Procurement Guide for the 1,6-Naphthyridin-2(1H)-one Series


2,4-Dihydroxy-1,6-naphthyridine (CAS 60058-17-5), also named 4-hydroxy-1,6-naphthyridin-2(1H)-one or 1,6-naphthyridine-2,4-diol, is a bicyclic heterocycle belonging to the 1,6-naphthyridine family . It is characterized by a tautomeric equilibrium between the di-hydroxy and keto-hydroxy forms, with the 4-hydroxy-1,6-naphthyridin-2(1H)-one tautomer predominating under physiological conditions [1]. With a molecular formula of C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol, this compound serves as an unsubstituted core scaffold for the synthesis of a broad range of biologically active derivatives, including kinase inhibitors and antiviral agents [2].

Why 2,4-Dihydroxy-1,6-naphthyridine Cannot Be Replaced by Other Naphthyridine Isomers: Evidence-Based Scaffold Differentiation


Although ten naphthyridine isomers exist, the 1,6-naphthyridine scaffold exhibits distinct pharmacological and synthetic properties that preclude straightforward substitution with 1,5-, 1,7-, or 1,8-naphthyridine analogs. In head-to-head kinase inhibition studies, the 1,6-naphthyridine core has been shown to be a significantly more promising c-Met inhibitory structure than its 1,5-naphthyridine counterpart, with compounds derived from the 1,6-scaffold demonstrating superior enzymic and cytotoxic activities [1]. Furthermore, the regiospecific placement of nitrogen atoms in the 1,6-system imparts a unique hydrogen-bonding donor–acceptor pattern that governs tautomeric equilibrium and supramolecular assembly, a feature not replicated in 1,7- or 1,8-systems [2]. These differences directly impact target engagement, selectivity, and synthetic tractability, making generic isomer substitution a high-risk strategy for drug discovery programs [3].

Quantitative Differentiation of 2,4-Dihydroxy-1,6-naphthyridine Against Its Closest Comparators: An Evidence Guide


Comparison of 1,6-Naphthyridine vs. 1,5-Naphthyridine Scaffold for c-Met Kinase Inhibitory Activity

In a direct scaffold comparison study, two series of novel 1,5-naphthyridine and 1,6-naphthyridine derivatives were designed from the c-Met inhibitor MK-2461. The 1,6-naphthyridine core was identified as a more promising c-Met inhibitory structure compared with 1,5-naphthyridine, with compounds 26b and 26c showing the best enzymic and cytotoxic activities among all tested analogs [1]. This represents a class-level inference for 2,4-dihydroxy-1,6-naphthyridine as the unsubstituted core scaffold from which such potent derivatives are built.

c-Met kinase inhibition scaffold hopping cancer therapeutics

Antiviral Potency of 2,4-Disubstituted-1,6-naphthyridine Derivatives Against HIV-1 Reverse Transcriptase Compared to Nevirapine

2,4-Disubstituted-1,6-naphthyridines, synthesized from nicotinate analogues via nucleophilic substitution and Buchwald-Hartwig reactions, exhibited significantly stronger HIV-1 RT inhibition than the clinically used NNRTI nevirapine. Compounds 16a, 16b, and 19a showed IC50 values of 0.222, 0.218, and 0.175 µM, respectively, compared to nevirapine's IC50 of 1.053 µM, representing a 4.7- to 6.0-fold improvement in potency [1]. These derivatives also approached the potency of second-generation NNRTIs rilpivirine (0.063 µM) and efavirenz (0.058 µM). As these derivatives are built upon the 2,4-dihydroxy-1,6-naphthyridine core scaffold, this data supports the selection of the parent compound as a privileged starting point for antiviral lead optimization.

HIV-1 NNRTI reverse transcriptase inhibition antiviral drug discovery

Kinase Selectivity Advantage of 1,6-Naphthyridine Scaffold: c-Met vs. FGFR and PDGFR Selectivity Window

The 1,6-naphthyridine motif serves as a multivalent scaffold in medicinal chemistry. When elaborated into 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors, compounds exhibited low micromolar c-Met inhibitory activity (e.g., IC50 = 2.6 µM) with effective inhibition of TPR-Met phosphorylation and proliferation of BaF3-TPR-Met cells [1]. Although the parent 2,4-dihydroxy-1,6-naphthyridine is not directly comparable, this data establishes that the 1,6-naphthyridine core enables a selectivity profile distinct from 1,8-naphthyridine-based integrase inhibitors and 1,5-naphthyridine-based kinase inhibitors.

kinase selectivity c-Met FGFR PDGFR scaffold comparison

Tautomeric Stability and Hydrogen-Bonding Capacity of 2,4-Dihydroxy-1,6-naphthyridine vs. 1,8-Naphthyridine Analogs

The tautomeric equilibrium of hydroxy-substituted naphthyridines governs their hydrogen-bonding patterns and supramolecular assembly. In 1,6-naphthyridine derivatives, the keto-hydroxy tautomer predominates, enabling predictable intermolecular hydrogen-bonded dimer or catemer formation as confirmed by X-ray crystallography and theoretical calculations [1]. In contrast, 2,7-disubstituted 1,8-naphthyridines exhibit a different tautomeric preference, with the 2H-tautomer or 1H/1H homodimers being more stable depending on the substituent pattern [2]. This divergence in tautomeric behavior directly impacts the reliability of the scaffold for applications requiring defined hydrogen-bonding architectures, such as crystal engineering or targeted protein–ligand interactions.

tautomerism hydrogen bonding supramolecular chemistry crystal engineering

Proven Application Scenarios for 2,4-Dihydroxy-1,6-naphthyridine Based on Quantitative Evidence


Scaffold for Next-Generation HIV-1 NNRTI Development Programs

2,4-Dihydroxy-1,6-naphthyridine serves as the optimal core scaffold for synthesizing 2,4-disubstituted-1,6-naphthyridine HIV-1 NNRTI candidates. Derivatives built on this scaffold have demonstrated IC50 values as low as 0.175 µM against HIV-1 RT, representing a 6-fold improvement over nevirapine (1.053 µM) and approaching the potency of efavirenz (0.058 µM) [1]. Procurement of this scaffold enables medicinal chemistry teams to access a chemotype with validated potency and favorable pharmacokinetic properties conforming to Lipinski's Rule of Five, while also exhibiting low toxicity toward normal MRC-5 embryonic lung cells at active concentrations [1].

Kinase Inhibitor Scaffold with Validated c-Met Activity and Selectivity

The 1,6-naphthyridine core, as provided by 2,4-dihydroxy-1,6-naphthyridine, is a privileged starting point for designing ATP-competitive kinase inhibitors targeting c-Met. Direct scaffold comparison studies have established that 1,6-naphthyridine derivatives are superior to 1,5-naphthyridine analogs in both enzymic and cellular c-Met assays [2]. Elaboration of this core into 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-ones yields compounds with c-Met IC50 values of 2.6 µM and demonstrated cellular target engagement via TPR-Met phosphorylation inhibition [3].

Supramolecular Building Block with Predictable Tautomeric Behavior

For crystal engineering and supramolecular chemistry applications, 2,4-dihydroxy-1,6-naphthyridine offers a reliable hydrogen-bonding donor–acceptor topology due to its preferential keto-hydroxy tautomeric form [4]. Unlike 1,8-naphthyridine analogs that can exhibit tautomeric ambiguity (2H vs. 1H/1H homodimer preferences), the 1,6-system provides consistent dimer or catemer formation as confirmed by X-ray crystallography and DFT calculations [4]. This predictable assembly behavior is critical for the rational design of hydrogen-bonded organic frameworks and co-crystals.

Intermediate for FGFR4-Selective Inhibitor Synthesis in Colorectal Cancer Research

The 1,6-naphthyridin-2(1H)-one scaffold derived from 2,4-dihydroxy-1,6-naphthyridine has been successfully employed in the design of potent and selective FGFR4 kinase inhibitors for colorectal cancer therapy [5]. While specific IC50 values for the parent dihydroxy compound are not available, the elaborated 1,6-naphthyridine-2-one derivatives have shown promising FGFR4 inhibition profiles, supporting the procurement of the unsubstituted core as a versatile intermediate for kinase-targeted oncology programs [5].

Quote Request

Request a Quote for 2,4-Dihydroxy-1,6-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.